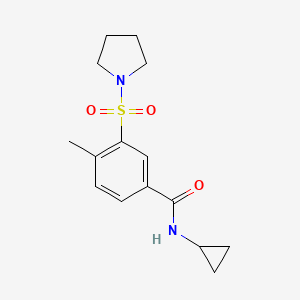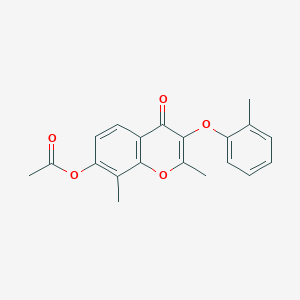
4-fluorophenyl (2,3-dimethylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluorophenyl (2,3-dimethylphenoxy)acetate, also known as fluorophenyl DMAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-4-fluorophenyl (2,3-dimethylphenoxy)acetate (2,3-dimethylphenoxy)acetate as a MAO-A inhibitor involves the binding of the compound to the enzyme's active site, preventing the breakdown of neurotransmitters and increasing their levels in the brain. This action has potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders.
Biochemical and Physiological Effects
Studies have shown that the inhibition of MAO-A by 4-4-fluorophenyl (2,3-dimethylphenoxy)acetate (2,3-dimethylphenoxy)acetate can lead to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in regulating mood, cognition, and behavior. This increase in neurotransmitter levels has been linked to improved mood and cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 4-4-fluorophenyl (2,3-dimethylphenoxy)acetate (2,3-dimethylphenoxy)acetate in lab experiments is its selective inhibition of MAO-A, which allows for the study of the specific effects of this enzyme on neurotransmitter levels and behavior. However, a limitation is the potential for off-target effects, as MAO-A is also involved in the metabolism of other compounds such as tyramine and phenylethylamine.
Future Directions
There are several potential future directions for research on 4-4-fluorophenyl (2,3-dimethylphenoxy)acetate (2,3-dimethylphenoxy)acetate, including:
1. Further investigation of its potential therapeutic applications in the treatment of mood disorders and cognitive impairment.
2. Development of more selective MAO-A inhibitors based on the structure of 4-4-fluorophenyl (2,3-dimethylphenoxy)acetate (2,3-dimethylphenoxy)acetate.
3. Study of the compound's effects on other physiological systems, such as the cardiovascular and immune systems.
4. Investigation of the compound's potential as a starting material for the synthesis of other compounds with biological activity.
Conclusion
In conclusion, 4-4-fluorophenyl (2,3-dimethylphenoxy)acetate (2,3-dimethylphenoxy)acetate is a chemical compound with potential applications in various scientific research fields. Its selective inhibition of MAO-A has shown promise in the treatment of mood disorders and cognitive impairment. Further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential future applications.
Synthesis Methods
The synthesis of 4-4-fluorophenyl (2,3-dimethylphenoxy)acetate (2,3-dimethylphenoxy)acetate involves the reaction of 4-fluorophenol with 2,3-dimethylphenol in the presence of a base, followed by esterification with acetic anhydride. The resulting product is a white crystalline solid with a melting point of 69-71°C.
Scientific Research Applications
4-4-fluorophenyl (2,3-dimethylphenoxy)acetate (2,3-dimethylphenoxy)acetate has been used in various scientific research applications, including as a reagent in organic synthesis, as a ligand in metal-catalyzed reactions, and as a starting material for the synthesis of other compounds. Additionally, it has shown potential as a selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the regulation of neurotransmitters such as serotonin, dopamine, and norepinephrine.
properties
IUPAC Name |
(4-fluorophenyl) 2-(2,3-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-11-4-3-5-15(12(11)2)19-10-16(18)20-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIVJOKLRGCPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)OC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)





![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)
![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)
![2-methoxy-3-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5859030.png)
![5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5859039.png)


![7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5859056.png)